molecular formula C12H14Cl2N2O3 B14629021 Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate CAS No. 53701-06-7

Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate

Cat. No.: B14629021
CAS No.: 53701-06-7
M. Wt: 305.15 g/mol
InChI Key: MPUZAULMBFRWMP-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This particular compound features a complex structure with both chloro and methoxy substituents, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often require heating to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to drive the esterification to completion .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate involves its interaction with specific molecular targets. The chloro and methoxy substituents can influence its binding affinity to enzymes or receptors, thereby modulating biological pathways . The ester group can undergo hydrolysis, releasing active metabolites that exert their effects .

Properties

CAS No.

53701-06-7

Molecular Formula

C12H14Cl2N2O3

Molecular Weight

305.15 g/mol

IUPAC Name

ethyl 2-chloro-2-[(3-chloro-2-methoxyphenyl)diazenyl]propanoate

InChI

InChI=1S/C12H14Cl2N2O3/c1-4-19-11(17)12(2,14)16-15-9-7-5-6-8(13)10(9)18-3/h5-7H,4H2,1-3H3

InChI Key

MPUZAULMBFRWMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(N=NC1=C(C(=CC=C1)Cl)OC)Cl

Origin of Product

United States

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